Tamoxifen is a tertiary amino compound and a stilbenoid. It has a role as an estrogen receptor antagonist, a bone density conservation agent, an estrogen receptor modulator, an estrogen antagonist, an angiogenesis inhibitor, an EC 2.7.11.13 (protein kinase C) inhibitor, an EC 1.2.3.1 (aldehyde oxidase) inhibitor and an antineoplastic agent. It derives from a hydride of a stilbene.
Tamoxifen is a non-steroidal antiestrogen used to treat estrogen receptor positive breast cancers as well as prevent the incidence of breast cancer in high risk populations. Tamoxifen is used alone or as an adjuvant in these treatments. Tamoxifen may no longer be the preferred treatment for these types of cancers as patients generally have better survival, side effect profiles, and compliance with [anastrozole]. Tamoxifen was granted FDA approval on 30 December 1977.
Tamoxifen is an Estrogen Agonist/Antagonist. The mechanism of action of tamoxifen is as a Selective Estrogen Receptor Modulator.
Tamoxifen is a nonsteroidal antiestrogen that is widely used in the treatment and prevention of breast cancer. Long term tamoxifen therapy has been associated with development of fatty liver, steatohepatitis, cirrhosis, and rare instances of clinically apparent acute liver injury.
Tamoxifen has been reported in Streptomyces nigra, Apis cerana, and Aspergillus sclerotiorum with data available.
Tamoxifen is an antineoplastic nonsteroidal selective estrogen receptor modulator (SERM). Tamoxifen competitively inhibits the binding of estradiol to estrogen receptors, thereby preventing the receptor from binding to the estrogen-response element on DNA. The result is a reduction in DNA synthesis and cellular response to estrogen. In addition, tamoxifen up-regulates the production of transforming growth factor B (TGFb), a factor that inhibits tumor cell growth, and down-regulates insulin-like growth factor 1 (IGF-1), a factor that stimulates breast cancer cell growth.
TAMOXIFEN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1977 and has 5 approved and 49 investigational indications. This drug has a black box warning from the FDA.
One of the SELECTIVE ESTROGEN RECEPTOR MODULATORS with tissue-specific activities. Tamoxifen acts as an anti-estrogen (inhibiting agent) in the mammary tissue, but as an estrogen (stimulating agent) in cholesterol metabolism, bone density, and cell proliferation in the ENDOMETRIUM.
See also: Toremifene (narrower); Clomiphene (related); Raloxifene Hydrochloride (narrower) ... View More ...
Tamoxifen
CAS No.: 54965-24-1
Cat. No.: VC20768838
Molecular Formula: C26H29NO
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54965-24-1 |
|---|---|
| Molecular Formula | C26H29NO |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine |
| Standard InChI | InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25- |
| Standard InChI Key | NKANXQFJJICGDU-QPLCGJKRSA-N |
| Isomeric SMILES | CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
| Canonical SMILES | CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
| Appearance | Assay:≥98%A crystalline solid |
| Colorform | Crystals from petroleum ether. |
| Melting Point | 96-98 °C MP: 72-74 °C from methanol. /Cis-Form base/ MP: 126-128 °C; C32-H37-N-08; ICI-47699 /Cis-Form citrate/ 97 °C |
Introduction
Chemical Characteristics and Properties
Tamoxifen citrate (C26H29NO・C6H8O7) is the citrate salt of tamoxifen with a molecular weight of 563.64 . The compound appears as white to slightly brown crystals or powder with a melting point of approximately 142°C (with decomposition) . The base compound, tamoxifen, is classified as a tertiary amino compound and a stilbenoid .
Physical and Chemical Properties
Tamoxifen citrate demonstrates specific physical characteristics that influence its pharmaceutical formulation and administration. The compound exists as crystalline to powdery material with a distinctive appearance . Its physical stability and properties make it suitable for oral administration in tablet form, which is the predominant delivery method in clinical settings .
| Property | Description |
|---|---|
| Appearance | White to slightly brown crystals or powder |
| Melting Point | ~142°C (decomposition) |
| Molecular Formula | C26H29NO・C6H8O7 |
| Molecular Weight | 563.64 |
| Storage Condition | 2-10°C |
Table 1: Physical and chemical properties of tamoxifen citrate
Pharmacological Properties
Mechanism of Action
Tamoxifen functions primarily as a competitive inhibitor of estrogen binding to its receptor, which is critical for its therapeutic activity in breast cancer cells . Upon administration, tamoxifen citrate produces several significant biological effects:
The compound demonstrates tissue-selective activity, functioning as an estrogen antagonist in breast tissue while exhibiting agonist effects in bone, cardiovascular, and other tissues. This selective action explains its classification as a SERM rather than a pure anti-estrogen .
Absorption and Distribution
Following oral administration, tamoxifen demonstrates specific pharmacokinetic parameters:
-
A standard oral dose of 20mg reaches a maximum plasma concentration (Cmax) of 40ng/mL with a time to maximum concentration (Tmax) of 5 hours
-
The active metabolite N-desmethyltamoxifen reaches a Cmax of 15ng/mL
-
Long-term administration (10mg orally twice daily for 3 months) results in steady-state concentrations (Css) of 120ng/mL for tamoxifen and 336ng/mL for N-desmethyltamoxifen
The volume of distribution is approximately 50-60L/kg, indicating extensive tissue distribution . Plasma protein binding exceeds 98%, primarily to serum albumin .
Metabolism and Elimination
Tamoxifen undergoes extensive hepatic metabolism through multiple pathways:
-
Hydroxylation to α-hydroxytamoxifen (followed by glucuronidation or sulfate conjugation)
-
N-oxidation by flavin monooxygenases 1 and 3 to tamoxifen N-oxide
-
N-dealkylation to N-desmethyltamoxifen by various cytochrome P450 enzymes (CYP2D6, CYP1A1, CYP1A2, CYP3A4, CYP1B1, CYP2C9, CYP2C19, CYP3A5)
-
4-hydroxylation by CYP2D6, CYP2B6, CYP3A4, CYP2C9, and CYP2C19 to form 4-hydroxytamoxifen
Of particular clinical significance is the formation of endoxifen (through 4-hydroxylation of N-desmethyltamoxifen by CYP2D6), which demonstrates potent anti-estrogenic activity .
Pediatric Pharmacokinetics
Pharmacokinetic studies in pediatric patients (2-10 years) with McCune-Albright Syndrome revealed distinct differences compared to adult parameters:
-
Average steady-state peak plasma concentration (Cmax) of 187 ng/mL
-
Area under the curve (AUC) of 4,110 ng·hr/mL
-
Cmax occurring approximately 8 hours after dosing
-
Clearance (CL/F) adjusted for body weight approximately 2.3-fold higher than in female breast cancer patients
-
In the youngest cohort (2-6 years), CL/F was 2.6-fold higher than in adult patients
Clinical Applications
Breast Cancer Treatment
Tamoxifen citrate has established efficacy in the treatment of hormone receptor-positive breast cancer. Historical clinical trials demonstrated response rates of 25-60% in postmenopausal women with advanced breast cancer receiving 20 or 40mg daily, with 7-18% of patients experiencing complete clinical remissions lasting from months to years .
Comparative studies indicate tamoxifen is at least as effective as standard estrogen or androgen therapy in postmenopausal women while producing fewer adverse effects . Response rates vary based on menopausal status and receptor status, with higher efficacy observed in:
-
Patients several years post-menopausal compared to those recently post-menopausal
-
Tumors containing estrogen receptors versus receptor-negative tumors
NSABP B-24 Trial Results
The NSABP B-24 Trial evaluated tamoxifen's efficacy following lumpectomy and radiotherapy. Results demonstrated significant benefits in several outcomes:
| Type of Event | Placebo (Rate per 1,000 women per year) | Tamoxifen (Rate per 1,000 women per year) | Relative Risk | 95% CI |
|---|---|---|---|---|
| Invasive breast cancer | 16.73 | 9.60 | 0.57 | 0.39-0.84 |
| - Ipsilateral | 10.61 | 5.90 | 0.56 | 0.33-0.91 |
| - Contralateral | 5.64 | 3.71 | 0.66 | 0.33-1.27 |
| DCIS | 12.66 | 8.95 | 0.71 | 0.46-1.08 |
| All Breast Cancer Events | 29.16 | 18.34 | 0.63 | 0.47-0.83 |
Table 2: Major outcomes of the NSABP B-24 Trial
Breast Cancer Prevention
The Breast Cancer Prevention Trial (BCPT, NSABP P-1) evaluated tamoxifen citrate (20 mg/day for 5 years) for reducing invasive breast cancer incidence in high-risk women. The study demonstrated:
-
Reduction in breast cancer incidence across all age groups (≤49, 50-59, ≥60)
-
Efficacy in women with or without lobular carcinoma in situ (LCIS)
-
Effectiveness across various absolute risk levels
-
Non-significant decrease in ductal carcinoma in situ (DCIS) incidence (23 cases with tamoxifen vs. 35 with placebo; RR = 0.66; 95% CI: 0.39-1.11)
Current data from clinical trials support a 5-year course of adjuvant tamoxifen citrate therapy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume